Superior In Vitro Potency Against Chloroquine-Resistant P. falciparum Compared to Quinine and Mefloquine
In a study of 47 chloroquine-resistant African isolates of Plasmodium falciparum, halofantrine demonstrated significantly greater in vitro potency than either quinine or mefloquine. The geometric mean 50% inhibitory concentration (IC50) for halofantrine was 1.14 nM, which is approximately 205-fold lower (more potent) than the 234 nM IC50 observed for quinine and 2.8-fold lower than the 3.20 nM IC50 for mefloquine in the same resistant isolate population [1]. This differential potency is a key factor when selecting a compound for in vitro studies on resistant strains.
| Evidence Dimension | In vitro antimalarial potency (IC50) against chloroquine-resistant P. falciparum isolates |
|---|---|
| Target Compound Data | Halofantrine IC50 = 1.14 nM (n=47 isolates) |
| Comparator Or Baseline | Quinine IC50 = 234 nM; Mefloquine IC50 = 3.20 nM |
| Quantified Difference | Halofantrine is 205-fold more potent than quinine and 2.8-fold more potent than mefloquine in this resistant population. |
| Conditions | Isotopic semimicro drug susceptibility test on 47 chloroquine-resistant African isolates of P. falciparum [1]. |
Why This Matters
For researchers studying drug resistance mechanisms or screening new compounds against resistant strains, halofantrine provides a high-potency comparator with a distinct resistance profile, enabling more nuanced experimental design compared to less active compounds like quinine.
- [1] Basco, L. K., Le Bras, J., Rhoades, Z., & Wilson, C. M. (1992). In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 47(4), 521-527. View Source
